3-Methyl-1-pentyne
Overview
Description
3-Methyl-1-pentyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₆H₁₀, and it is also known as 3-methyl-1-pentin. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Scientific Research Applications
3-Methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
3-Methyl-1-pentyne, also known as 1-Pentyne, 3-methyl-, is an alkyne, a type of organic compound that contains a carbon-carbon triple bond . The primary targets of this compound are other organic molecules with which it can undergo various chemical reactions.
Mode of Action
The mode of action of this compound involves its triple bond. Alkynes, including this compound, can undergo a variety of reactions, including acid-base reactions, nucleophilic substitution reactions, and elimination reactions . For example, terminal alkynes can be deprotonated by strong bases, such as sodium hydride (NaH) or sodium amide (NaNH2), to form alkynide anions . These anions are good nucleophiles and can participate in nucleophilic substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, in the case of deprotonation followed by a nucleophilic substitution reaction, the alkynide anion formed can react with a primary substrate to form a new carbon-carbon bond . This can lead to the synthesis of larger organic molecules, potentially affecting various biochemical pathways.
Safety and Hazards
Future Directions
The future directions of 3-Methyl-1-pentyne research could involve exploring its potential applications in industrial and academic settings. It can serve as a precursor for various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-pentyne can be synthesized through several methods. One common method involves the dehydrohalogenation of vicinal dihalides. This process uses a strong base, such as sodium amide (NaNH₂), to remove hydrogen halides from the dihalide, resulting in the formation of the alkyne .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of alkanes. This method involves the use of metal catalysts, such as palladium or platinum, to facilitate the removal of hydrogen atoms from the alkane, forming the desired alkyne .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-pentyne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in this compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes or haloalkenes.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can convert it into alkanes.
Common Reagents and Conditions
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent like carbon tetrachloride (CCl₄).
Hydrogenation: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Major Products Formed
Dihaloalkanes: Formed from halogenation reactions.
Alkanes: Resulting from hydrogenation.
Carboxylic Acids: Produced through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1-Pentyne: Another alkyne with a similar structure but without the methyl group.
3-Methyl-1-butyne: A shorter alkyne with a similar branching pattern.
1-Hexyne: A straight-chain alkyne with one more carbon atom.
Uniqueness
3-Methyl-1-pentyne is unique due to its specific branching and the position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-methylpent-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCCHSCFNKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-59-8 | |
Record name | 3-Methyl-1-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-pentyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-METHYL-1-PENTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DA288VLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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